![molecular formula C16H15N B12625370 2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-48-6](/img/structure/B12625370.png)
2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound with a biphenyl structure, characterized by the presence of three methyl groups and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethylbiphenyl and a suitable nitrile source.
Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) are commonly employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring, using reagents like halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitration using HNO3 and H2SO4.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated biphenyls, nitro-substituted biphenyls.
Applications De Recherche Scientifique
2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The nitrile group can participate in nucleophilic addition reactions, while the biphenyl structure provides stability and rigidity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl[1,1’-biphenyl]: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
2,4,5-Trimethylphenylacetonitrile: Contains a nitrile group but differs in the position of the methyl groups and the overall structure.
Uniqueness
This detailed article provides a comprehensive overview of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
917839-48-6 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C16H15N/c1-11-6-4-5-7-15(11)16-9-13(3)12(2)8-14(16)10-17/h4-9H,1-3H3 |
Clé InChI |
XXCFUSYIFVLUEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C(C(=C2)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)

![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)

![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)
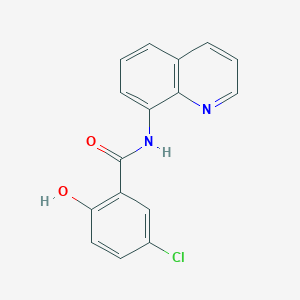
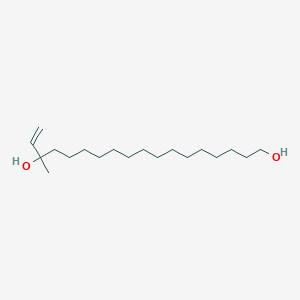
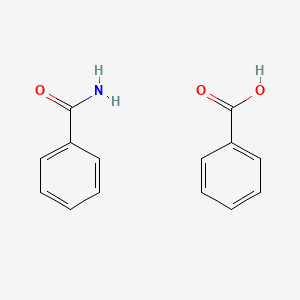
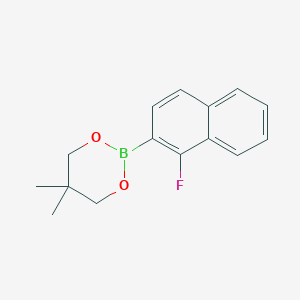
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
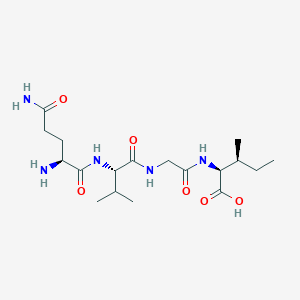

![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
